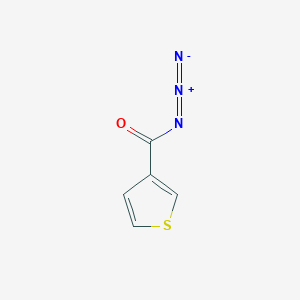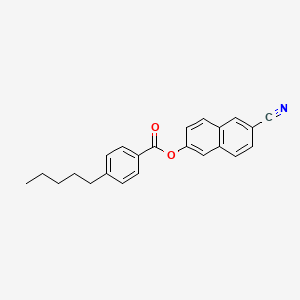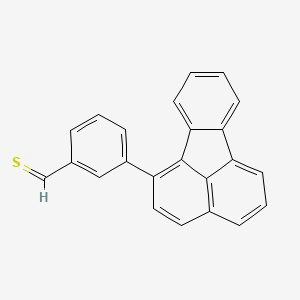
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by the fusion of a fluoranthene moiety with a benzene ring, connected via a carbothialdehyde group. It is known for its fluorescence under UV light and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of fluoranthene with benzene derivatives under specific conditions to introduce the carbothialdehyde group . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carbothialdehyde group into a carboxylic acid.
Reduction: The carbothialdehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in fluorescence-based imaging techniques due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde is unique due to its combination of a fluoranthene moiety with a benzene ring and a carbothialdehyde group. This structure imparts distinct fluorescent properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
58508-75-1 |
|---|---|
Molecular Formula |
C23H14S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-fluoranthen-1-ylthiobenzaldehyde |
InChI |
InChI=1S/C23H14S/c24-14-15-5-3-7-17(13-15)18-12-11-16-6-4-10-20-19-8-1-2-9-21(19)23(18)22(16)20/h1-14H |
InChI Key |
UOBLZGXWDXSUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)C5=CC=CC(=C5)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


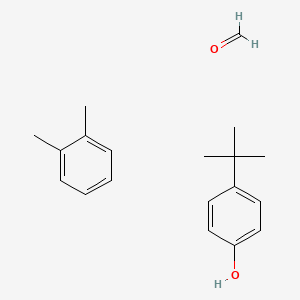
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
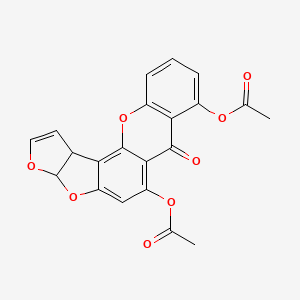

![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

